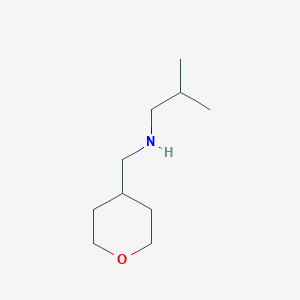

Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine

Description

Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is a secondary amine featuring a tetrahydro-pyran (THP) ring substituted at the 4-position with a methylamine group, which is further modified by an isobutyl substituent. The compound’s structure combines the rigidity of the THP ring with the lipophilic isobutyl group, which may enhance its utility in medicinal chemistry as a building block for drug candidates or as a ligand in catalytic systems .

Properties

IUPAC Name |

2-methyl-N-(oxan-4-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)7-11-8-10-3-5-12-6-4-10/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUFJFNMWFWVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroalkoxylation of Hydroxy Olefins

One common approach to synthesize the tetrahydropyran ring involves hydroalkoxylation of γ- and δ-hydroxy olefins using platinum or lanthanide triflate catalysts. This method efficiently forms the tetrahydropyran ring under mild conditions with good regioselectivity.

Amination via Nucleophilic Substitution

The amine moiety, specifically the isobutyl amine group, can be introduced by nucleophilic substitution of a suitable leaving group on the tetrahydropyran ring, such as a halomethyl derivative.

- Starting material: Tetrahydro-pyran-4-ylmethyl halide (e.g., chloride or bromide).

- Reagent: Isobutyl amine or its derivatives.

- Conditions: Reaction performed in polar solvents like alcohols or nitriles, often in the presence of a base such as triethylamine to neutralize generated acid.

- Temperature: Typically 30°C to 75°C to optimize reaction rate and yield.

Reductive Amination

An alternative method involves reductive amination of tetrahydro-pyran-4-carbaldehyde with isobutyl amine:

- Step 1: React tetrahydro-pyran-4-carbaldehyde with isobutyl amine to form an imine intermediate.

- Step 2: Reduce the imine using a mild reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- Solvents: Alcoholic or ether solvents.

- Temperature: Ambient to moderate heat.

- This method provides high selectivity for the primary amine product and can be scaled industrially.

Industrial Scale Synthesis Considerations

Industrial synthesis emphasizes:

- Use of cost-effective catalysts such as lanthanide or silver triflates.

- Control of temperature to optimize reaction kinetics (typically 70-75°C for amination steps).

- Use of organic bases (e.g., triethylamine) for neutralization.

- Efficient purification techniques including vacuum distillation and solvent extraction to achieve high purity (>99%).

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Conditions | Catalyst/Base | Temperature Range (°C) | Yield & Purity Notes | Industrial Suitability |

|---|---|---|---|---|---|

| Hydroalkoxylation | γ-/δ-hydroxy olefins, alcohol solvents | Pt, Lanthanide triflates | Ambient to 75 | High regioselectivity, good yield | Yes, scalable with efficient catalysts |

| Nucleophilic substitution | Tetrahydro-pyran-4-ylmethyl halide + isobutyl amine | Triethylamine (base) | 30–75 | Moderate to high yield, requires base neutralization | Suitable for batch and continuous production |

| Reductive amination | Tetrahydro-pyran-4-carbaldehyde + isobutyl amine + reducing agent | NaBH3CN or catalytic H2 | Ambient to moderate heat | High selectivity, clean product | Preferred for high purity needs |

Research Findings and Analytical Techniques

- Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structural integrity of the synthesized compound.

- Chromatographic techniques including Gas Chromatography-Mass Spectrometry (GC-MS) and High Performance Liquid Chromatography (HPLC) are employed to assess purity and yield quantitatively.

- Reaction optimization studies indicate that maintaining reaction temperature between 70-75°C during amination steps enhances reaction rates and yields, while choice of catalyst significantly affects cost and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions to form N-oxides or ketones.

Mechanism : Oxidation proceeds via radical intermediates or electrophilic attack on the amine lone pair, depending on the reagent.

Reduction Reactions

The compound participates in reduction reactions, particularly at the amine group or pyran ring.

Note : The tetrahydropyran ring stabilizes intermediates during reduction, influencing regioselectivity .

Substitution Reactions

The amine group acts as a nucleophile in substitution reactions, enabling functionalization.

Mechanism : Nucleophilic attack by the amine on electrophilic carbons, followed by deprotonation.

Catalytic Hydrogen Atom Transfer (HAT) Reactions

The compound participates in HAT processes under photocatalytic conditions.

Key Insight : The tetrahydropyran ring directs HAT to specific C-H bonds, enabling selective functionalization .

Scientific Research Applications

Medicinal Chemistry Applications

1. 5-HT4 Receptor Modulation

One of the primary applications of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is its role as a modulator of the 5-HT4 receptor. This receptor is implicated in numerous gastrointestinal and central nervous system disorders. Compounds that act on the 5-HT4 receptor have been shown to be effective in treating conditions such as:

- Gastroesophageal reflux disease

- Irritable bowel syndrome

- Cognitive disorders (e.g., Alzheimer's disease, schizophrenia)

Research indicates that this compound derivatives can be synthesized to enhance receptor binding affinity and selectivity, leading to improved therapeutic outcomes for patients suffering from these conditions .

2. Mannich Base Chemistry

The compound can also be utilized in the synthesis of Mannich bases, which are known for their diverse biological activities. These derivatives often exhibit enhanced hydrophilicity and bioavailability, making them suitable candidates for drug development. Mannich bases derived from this compound have been explored for their potential anti-cancer properties, particularly against various human cancer cell lines .

Material Science Applications

1. Polymer Chemistry

In addition to its medicinal applications, this compound can be employed in polymer chemistry. Its structure allows it to serve as a building block for synthesizing new polymers with specific properties, such as increased thermal stability and improved mechanical strength. These polymers can find applications in coatings, adhesives, and other industrial materials .

2. Drug Delivery Systems

The compound's ability to modify the solubility and permeability of drugs makes it an attractive candidate for use in drug delivery systems. By incorporating this compound into formulations, researchers aim to enhance the pharmacokinetic profiles of poorly soluble drugs, thereby improving their therapeutic efficacy .

Case Study 1: Development of 5-HT4 Agonists

A series of studies focused on synthesizing derivatives of this compound that act as selective 5-HT4 agonists demonstrated promising results in preclinical models. These compounds showed significant efficacy in improving gastrointestinal motility and cognitive function in animal models .

Case Study 2: Anticancer Activity

Research conducted on Mannich bases derived from this compound revealed notable cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and SK-LU-1 (lung cancer). The study highlighted the structure–activity relationship (SAR) that could guide future modifications to enhance potency while reducing toxicity .

Mechanism of Action

The mechanism of action of isobutyl-(tetrahydropyran-4-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The tetrahydropyran ring provides structural stability and can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine with key analogues based on substituents, molecular weight, and functional groups:

*Note: Molecular formula and weight for this compound are inferred from structural analogues (e.g., C₇H₁₅NO for Methyl-(tetrahydro-pyran-4-ylmethyl)-amine + isobutyl group (C₄H₉)).

Physicochemical Properties

- Boiling Point : Simpler analogues like (Tetrahydropyran-4-yl)methylamine boil at 75–76°C . The bulkier isobutyl group in the target compound likely raises this value due to increased molecular weight and reduced volatility.

Key Research Findings

Structural Flexibility : The THP ring’s chair conformation provides steric stability, while substituents like isobutyl or methoxyethyl tune solubility and reactivity .

Synthetic Versatility : Reductive amination allows modular synthesis of diverse THP-amines, enabling rapid exploration of structure-activity relationships (SAR) .

Pharmacological Potential: THP-amines with aromatic or alkyl groups (e.g., 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine) show promise in CNS drug discovery due to balanced lipophilicity and metabolic stability .

Biological Activity

Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its specific functional groups, particularly the tetrahydropyran moiety, which is known for contributing to various biological activities. The presence of the isobutyl group may enhance lipophilicity, potentially influencing the compound's bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors or modulators of key biological pathways:

- Sirtuins : Compounds with tetrahydropyran structures have been studied for their inhibitory effects on sirtuins, a family of NAD+-dependent deacetylases involved in regulating cellular processes such as aging and inflammation. For instance, certain derivatives exhibit potent inhibition against SIRT1 and SIRT3, suggesting potential applications in metabolic disorders and age-related diseases .

- Antimicrobial Activity : The 4H-pyran derivatives have demonstrated significant antimicrobial properties. Studies show that modifications to the pyran ring can enhance the efficacy against various bacterial strains, indicating that this compound might possess similar properties .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Sirtuin Inhibition Study : A study investigated the structure-activity relationship (SAR) of tetrahydropyran derivatives, revealing that specific substitutions at the R1 position significantly enhanced inhibitory potency against SIRT3. The introduction of branched chains was found to decrease activity due to steric hindrance .

- Antimicrobial Efficacy Assessment : In vitro tests showed that 4H-pyrans with varied substituents exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the pyran ring's structural integrity for maintaining activity .

- Cytotoxicity in Cancer Cells : Research on related compounds indicated selective cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy. The mechanisms involved apoptosis induction through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reductive amination between tetrahydro-pyran-4-carbaldehyde and isobutylamine, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Purity validation requires HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and ¹H/¹³C NMR spectroscopy. For example, highlights AI-powered retrosynthesis tools to predict feasible routes, while recommends monitoring boiling points (e.g., ~75–76°C for similar tetrahydropyran derivatives) to assess intermediate stability .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodological Answer : X-ray crystallography is definitive for resolving regioselectivity, as demonstrated in for pyrimidine derivatives. Alternatively, 2D NMR (COSY, HSQC) can assign proton and carbon signals. For instance, the tetrahydro-pyran ring’s axial-equatorial proton coupling constants (J ~2–4 Hz) distinguish stereochemistry, while IR spectroscopy verifies amine N-H stretches (~3300 cm⁻¹) .

Q. What safety protocols are critical during handling of this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste must be segregated and treated by licensed agencies, as emphasized in and . Spills require neutralization with dilute acetic acid before disposal. LC-MS monitoring of degradation byproducts is advised to ensure environmental compliance .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. ’s AI-driven synthesis planning tools (e.g., Reaxys/Pistachio databases) optimize reaction parameters like solvent polarity and temperature. For example, the electron-donating isobutyl group may sterically hinder nucleophilic attack at the tetrahydropyran oxygen, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Cross-validate assays (e.g., in vitro cytotoxicity vs. in vivo models) and analyze structure-activity relationships (SAR). ’s approach to pyrimidine derivatives used crystallography to correlate steric effects with activity. For contradictory IC₅₀ values, assess membrane permeability via PAMPA assays or metabolic stability using liver microsomes .

Q. How does the stereochemistry of the tetrahydropyran ring influence the compound’s pharmacokinetic properties?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Pharmacokinetic profiling in rodents (plasma t½, AUC) compares bioavailability. ’s chiral separation of a pyrazole derivative using methanol elution demonstrates methodology applicable to tetrahydropyran enantiomers. Molecular dynamics simulations further predict binding affinities to metabolic enzymes like CYP3A4 .

Q. What analytical techniques detect trace impurities in this compound synthesized via Grignard reactions?

- Methodological Answer : GC-MS with electron ionization identifies alkyl halide byproducts (e.g., unreacted isobutylmagnesium bromide). Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) quantifies residual solvents. ’s use of derivatization agents (e.g., DNPH for aldehydes) is adaptable for impurity profiling .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.